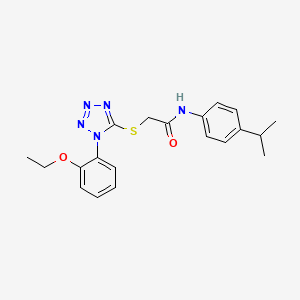

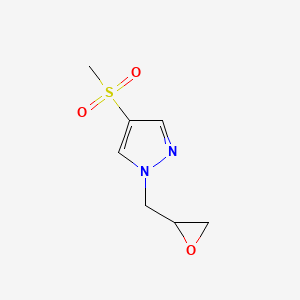

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is a chemical compound with the CAS Number: 2137700-29-7 . It has a molecular weight of 202.23 . The IUPAC name for this compound is 4-(methylsulfonyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of “4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is represented by the InChI Code: 1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 . This indicates that the molecule contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is a powder at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

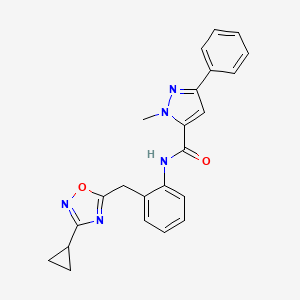

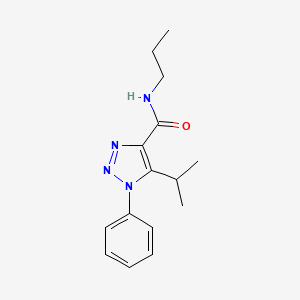

Synthesis of Pyrazole Derivatives

Pyrazoles are valued for their versatility in organic synthesis. The compound can be used to synthesize a variety of pyrazole derivatives, which are important in developing new pharmaceuticals and agrochemicals. These derivatives have been studied for their potential roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pharmacological Research

The pyrazole moiety is a common feature in many pharmacologically active compounds. EN300-1115282 could be a precursor in the synthesis of compounds with diverse therapeutic categories, including anti-inflammatory drugs like celecoxib, antipsychotic agents, anti-obesity drugs, analgesics, H2-receptor agonists, and antidepressants .

Inhibitors of Protein Glycation

Protein glycation is a significant factor in the aging process and the development of age-related diseases. Pyrazole derivatives, including those synthesized from EN300-1115282, are being explored as inhibitors of protein glycation, which could lead to treatments for conditions like diabetes and Alzheimer’s disease .

Anticancer Research

Some pyrazole derivatives have shown promise in anticancer research. For instance, synthesized pyrazole derivatives from EN300-1115282 have been evaluated for their ability to inhibit the growth of cancer cells, induce apoptosis, and prevent colony formation in cancerous cell lines .

Anti-inflammatory Applications

EN300-1115282 derivatives have been synthesized and evaluated for their cyclooxygenase (COX-1 and COX-2) inhibitory activity. This is particularly relevant in the development of new anti-inflammatory drugs that can selectively inhibit COX-2 without affecting COX-1, reducing the risk of gastrointestinal side effects .

Antiviral Agents

The pyrazole nucleus is also being investigated for its potential use in antiviral drugs. Derivatives of EN300-1115282 could be used to develop new treatments for viral infections, leveraging their ability to interfere with viral replication or protein function .

Safety and Hazards

The compound has several hazard statements including H302, H315, H317, H319, H335, H373, and H412 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, may cause respiratory irritation, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

作用機序

Target of Action

Similar compounds have been known to interact with various biochemical targets, influencing a range of cellular processes .

Mode of Action

It has been observed that similar compounds exhibit a self-curing characteristic in the presence of certain catalysts . This suggests that the compound may interact with its targets through a reaction of active ester and epoxide moieties .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Based on its chemical structure and the known effects of similar compounds, it can be inferred that the compound may have significant impacts on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXDETOCEAVRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN(N=C1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2914362.png)

![(2R,3R)-3-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2914367.png)

![N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2914374.png)

![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2914378.png)

![4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2914379.png)

![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914380.png)

![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)